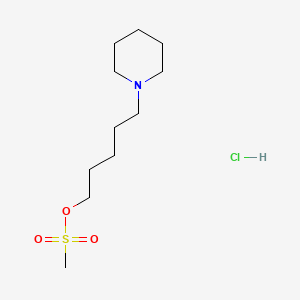
(R)-4,4-Dimethyl-1-(1-phenylethyl)pyrrolidine-2,3,5-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,3,5-trione is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.28 g/mol . It is a white solid that is typically stored at temperatures between 0-8°C . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a phenylethyl group and three carbonyl groups.
Vorbereitungsmethoden
The synthesis of 4,4-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,3,5-trione involves several steps. One common synthetic route includes the reaction of a suitable pyrrolidine derivative with a phenylethyl halide under basic conditions . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity levels .
Analyse Chemischer Reaktionen
4,4-Dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,3,5-trione undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
4,4-Dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,3,5-trione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,4-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,3,5-trione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes like signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
4,4-Dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,3,5-trione can be compared with other similar compounds, such as:
4,4-Dimethyl-1-phenylethylpyrrolidine-2,3,5-trione: This compound lacks the (1R)-configuration, which may result in different biological activities and chemical properties.
4,4-Dimethyl-1-(1-phenylethyl)pyrrolidine-2,3,5-trione: This compound has a similar structure but may differ in its reactivity and applications.
Eigenschaften
Molekularformel |
C14H15NO3 |
|---|---|
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
4,4-dimethyl-1-(1-phenylethyl)pyrrolidine-2,3,5-trione |
InChI |
InChI=1S/C14H15NO3/c1-9(10-7-5-4-6-8-10)15-12(17)11(16)14(2,3)13(15)18/h4-9H,1-3H3 |
InChI-Schlüssel |
UKNKEVVZJPNQQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)N2C(=O)C(=O)C(C2=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


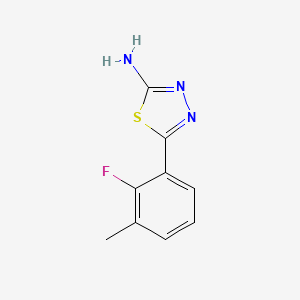
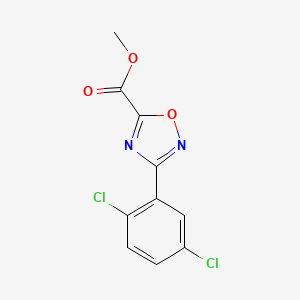
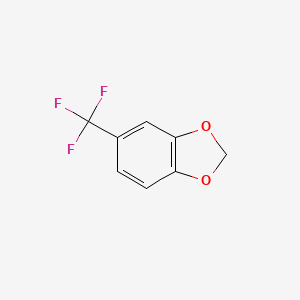


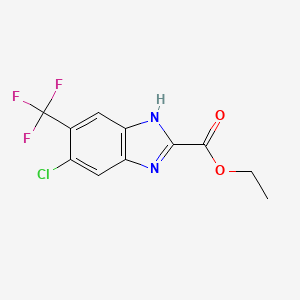
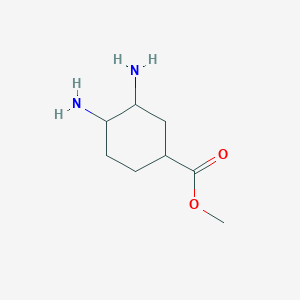
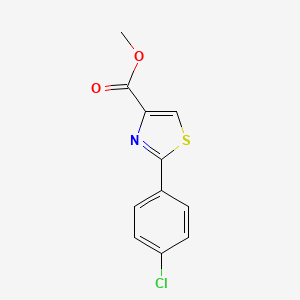
![Methyl 4-[2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxopentanamido]benzoate](/img/structure/B13685197.png)
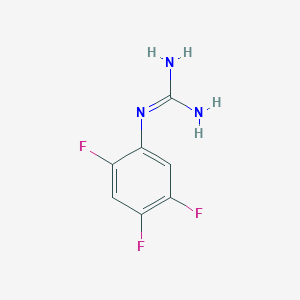
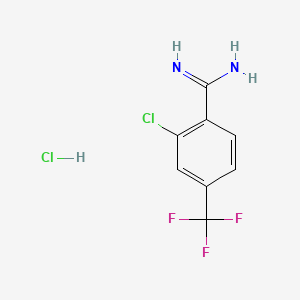
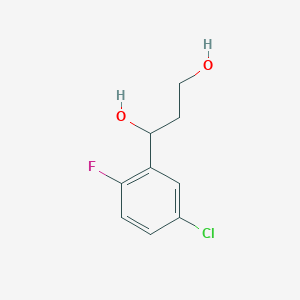
![2-Oxa-5-azabicyclo[2.2.2]octan-6-one](/img/structure/B13685216.png)
